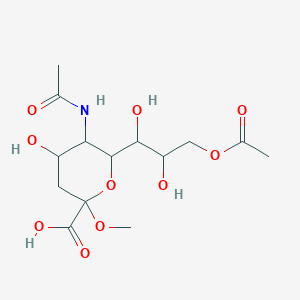
N-Acetyl-2-O-methyl-alpha-neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play crucial roles in cellular recognition, signaling, and pathogen interactions. This compound is particularly significant in the study of glycosylation processes and the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic acid typically involves the methylation of N-acetylneuraminic acid. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase are used to catalyze the conversion of substrates into the desired product. This method is advantageous as it operates under mild conditions and produces fewer by-products.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-2-O-methyl-alpha-neuraminic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Utilized in the production of glycosylated products and as a research tool in glycomics.
Mechanism of Action
The mechanism of action of N-Acetyl-2-O-methyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on the cell surface. It can act as a ligand for sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins. These interactions can modulate immune responses, cell adhesion, and pathogen recognition. The compound’s methylation enhances its stability and binding affinity, making it a valuable tool in studying glycan-mediated processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: The parent compound, commonly found in nature.
N-Glycolylneuraminic acid: Another derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic acid: A structurally similar sialic acid with different functional groups.
Uniqueness
N-Acetyl-2-O-methyl-alpha-neuraminic acid is unique due to its methylation, which enhances its stability and binding properties. This modification allows for more precise studies of glycan interactions and the development of therapeutic agents with improved efficacy.
Properties
Molecular Formula |
C14H23NO10 |
|---|---|
Molecular Weight |
365.33 g/mol |
IUPAC Name |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |
InChI Key |
NIEBVOWRRSQMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


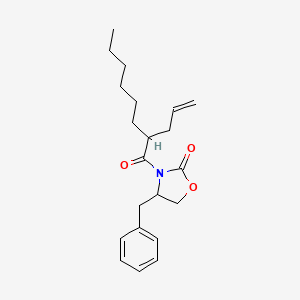
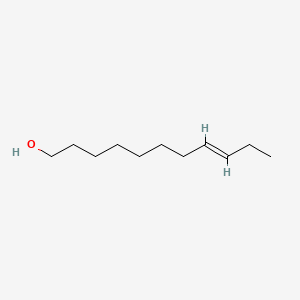
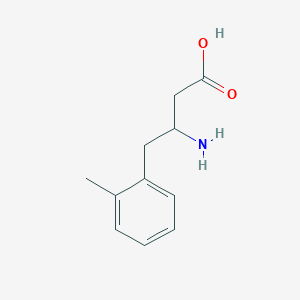
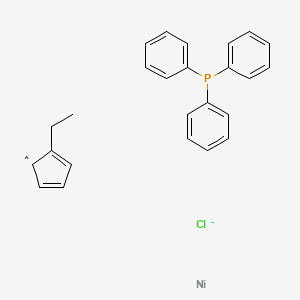
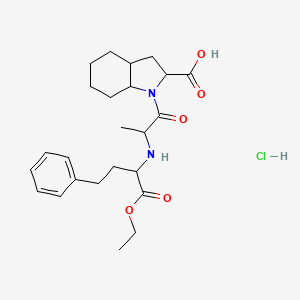
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
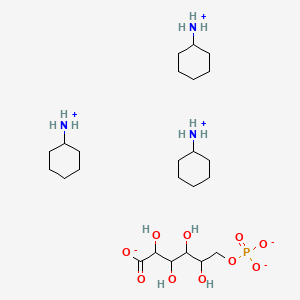
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
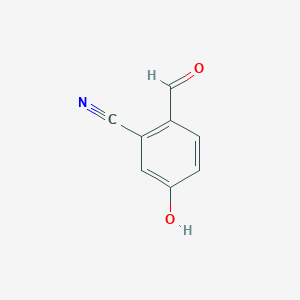
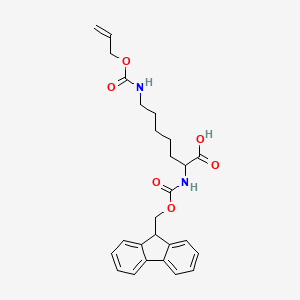
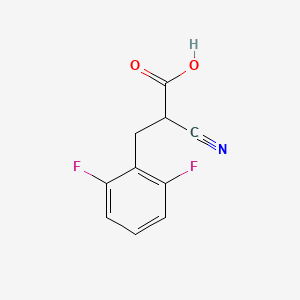
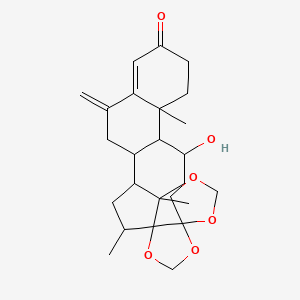
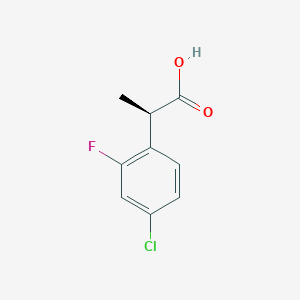
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
